Cas no 88474-18-4 (5-fluoro-8-methylquinoline)

5-fluoro-8-methylquinoline 化学的及び物理的性質
名前と識別子
-
- Quinoline, 5-fluoro-8-methyl-
- 5-fluoro-8-methylquinoline
- 5-Fluoro-8-methyl-quinoline
- SCHEMBL2557719
- AKOS024262046
- MFCD09863332
- CS-0245375
- F13837
- Z295461060
- SB39354
- 88474-18-4
- EN300-30403
- DTXSID20479451
-
- MDL: MFCD09863332
- インチ: InChI=1S/C10H8FN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
- InChIKey: XEJHEHMTWJYXGE-UHFFFAOYSA-N
- ほほえんだ: CC1=C2C(=C(C=C1)F)C=CC=N2
計算された属性
- せいみつぶんしりょう: 161.064077422g/mol
- どういたいしつりょう: 161.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 12.9Ų
5-fluoro-8-methylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0311-250mg |
5-Fluoro-8-methyl-quinoline |
88474-18-4 | 96% | 250mg |
¥944.35 | 2025-01-21 | |
Enamine | EN300-30403-0.5g |
5-fluoro-8-methylquinoline |
88474-18-4 | 95.0% | 0.5g |
$118.0 | 2025-02-20 | |
Enamine | EN300-30403-5.0g |
5-fluoro-8-methylquinoline |
88474-18-4 | 95.0% | 5.0g |
$411.0 | 2025-02-20 | |
abcr | AB481902-5 g |
5-Fluoro-8-methylquinoline |
88474-18-4 | 5g |
€955.40 | 2022-07-29 | ||
eNovation Chemicals LLC | D971469-25g |
5-Fluoro-8-methyl-quinoline |
88474-18-4 | 95% | 25g |
$2675 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0311-1g |
5-Fluoro-8-methyl-quinoline |
88474-18-4 | 96% | 1g |
1204.22CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0311-100mg |
5-Fluoro-8-methyl-quinoline |
88474-18-4 | 96% | 100mg |
831.08CNY | 2021-05-08 | |
eNovation Chemicals LLC | D971469-5g |
5-Fluoro-8-methyl-quinoline |
88474-18-4 | 95% | 5g |
$665 | 2024-07-28 | |
Chemenu | CM143494-5g |
5-fluoro-8-methylquinoline |
88474-18-4 | 95% | 5g |
$757 | 2021-08-05 | |
Alichem | A189005576-1g |
5-Fluoro-8-methylquinoline |
88474-18-4 | 95% | 1g |
$400.00 | 2023-08-31 |
5-fluoro-8-methylquinolineに関する追加情報
Introduction to 5-fluoro-8-methylquinoline (CAS No. 88474-18-4)
5-fluoro-8-methylquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 88474-18-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 5-fluoro-8-methylquinoline, particularly the presence of a fluorine atom at the 5-position and a methyl group at the 8-position, contribute to its unique chemical properties and potential therapeutic applications.
The fluorine substituent in 5-fluoro-8-methylquinoline is a key structural element that enhances the compound's metabolic stability and binding affinity to biological targets. Fluorinated quinolines have been extensively studied for their ability to modulate enzyme activity and interfere with pathogenic processes. In recent years, researchers have been particularly interested in leveraging the fluorine atom's electronic properties to improve drug efficacy and reduce side effects. The methyl group at the 8-position further influences the compound's reactivity and interactions with biological systems, making it a versatile scaffold for medicinal chemists.
Recent advancements in computational chemistry and high-throughput screening have facilitated the discovery of novel derivatives of 5-fluoro-8-methylquinoline with enhanced pharmacological profiles. These studies have highlighted the compound's potential as an intermediate in the synthesis of bioactive molecules targeting various diseases, including infectious disorders and cancers. The quinoline core is well-documented for its role in antimicrobial and antitumor agents, and modifications such as fluorination and methylation have been shown to fine-tune its biological activity.
One of the most compelling aspects of 5-fluoro-8-methylquinoline is its role in developing next-generation antiviral agents. The quinoline scaffold has been historically associated with compounds that inhibit viral replication, particularly those affecting RNA viruses. The introduction of fluorine at the 5-position has been shown to improve the compound's ability to interact with viral proteases and polymerases, thereby disrupting viral life cycles. This has opened up new avenues for treating emerging viral infections, where traditional therapies may be less effective.
In addition to its antiviral applications, 5-fluoro-8-methylquinoline has shown promise in addressing inflammatory diseases. Quinoline derivatives are known to modulate inflammatory pathways by interacting with specific enzymes and receptors. The fluorine atom enhances these interactions, leading to more potent anti-inflammatory effects. Preliminary studies have demonstrated that compounds derived from 5-fluoro-8-methylquinoline can attenuate inflammation-related symptoms without significant immunosuppressive side effects, making them attractive candidates for therapeutic use.
The synthesis of 5-fluoro-8-methylquinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only improve efficiency but also allow for greater customization of the quinoline scaffold, enabling researchers to explore a wide range of structural variations.
The pharmacokinetic properties of 5-fluoro-8-methylquinoline are another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for developing safe and effective drugs. Studies have indicated that fluorinated quinolines exhibit favorable pharmacokinetic profiles, including good oral bioavailability and prolonged half-life. These characteristics make them suitable for once-daily dosing regimens, enhancing patient compliance.
Regulatory considerations play a significant role in advancing compounds like 5-fluoro-8-methylquinoline into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, rigorous toxicological assessments are conducted to evaluate potential side effects before human testing can begin. These steps are essential for ensuring that new drugs meet stringent safety standards before reaching patients.
The future direction of research on 5-fluoro-8-methylquinoline is likely to focus on expanding its therapeutic applications through structure-activity relationship (SAR) studies. By systematically modifying different parts of the quinoline core, researchers aim to identify derivatives with improved efficacy against specific diseases while minimizing adverse effects. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into tangible medical breakthroughs.
In conclusion,5-fluoro-8-methylquinoline (CAS No. 88474-18-4) represents a promising candidate for drug development due to its unique structural features and diverse biological activities. Its potential applications in antiviral therapy, anti-inflammation treatment, and other therapeutic areas make it a subject of intense scientific interest. As research continues to uncover new ways to harness its pharmacological properties,5-fluoro-8-methylquinoline is poised to play a significant role in addressing some of today's most pressing medical challenges.
88474-18-4 (5-fluoro-8-methylquinoline) 関連製品
- 137595-46-1(6-fluoro-3-methyl-Quinoline)
- 313337-32-5(4-Fluoro-7-methylindole)
- 1207001-57-7(4-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)methylbenzamide)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)
- 1227580-92-8(2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid)
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)
- 1261995-14-5(2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)
- 1881844-13-8(1-Heptene, 4-(chloromethyl)-4-methyl-)
- 238403-28-6(Ethane-1,2-diol;triphenylphosphane)
- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)
